5-Chloro-2-isopropyl-2-phenylvaleronitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isopropyl-2-phenylvaleronitrile typically involves the reaction of 2-isopropyl-2-phenylvaleronitrile with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination at the 5-position.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls to handle the chlorinating agents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-isopropyl-2-phenylvaleronitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isopropyl group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in an ether solvent.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Oxidation: Hydroxyl or carbonyl derivatives.
Reduction: Primary amine derivatives.
Scientific Research Applications
5-Chloro-2-isopropyl-2-phenylvaleronitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitrile-containing compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-isopropyl-2-phenylvaleronitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitrile group can participate in hydrogen bonding or act as an electrophile in various biochemical pathways . The chlorine atom can also influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-2-phenylvaleronitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-isopropyl-2-phenylvaleronitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-Chloro-2-methyl-2-phenylvaleronitrile: Similar structure but with a methyl group instead of an isopropyl group, influencing its steric and electronic properties.
Uniqueness
5-Chloro-2-isopropyl-2-phenylvaleronitrile is unique due to the presence of both the chlorine atom and the isopropyl group, which confer specific reactivity and steric effects that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
5-chloro-2-phenyl-2-propan-2-ylpentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN/c1-12(2)14(11-16,9-6-10-15)13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBBBMKDBQGOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCCl)(C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120353-04-0 |
Source
|
Record name | 5-CHLORO-2-ISOPROPYL-2-PHENYLVALERONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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